(5-(Dimethylamino)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H11BN2O2 . It has a molecular weight of 165.99 . It is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “(5-(Dimethylamino)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3rd position with a boronic acid group and at the 5th position with a dimethylamino group .
Chemical Reactions Analysis
Boronic acids, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .
Physical And Chemical Properties Analysis
“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.7±52.0 °C at 760 mmHg, and a flash point of 181.6±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Sensing Applications
(5-(Dimethylamino)pyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can form reversible covalent complexes with sugars and other diols, making it valuable for the detection of saccharides and glycoproteins .
Biological Labelling and Protein Manipulation
The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation. (5-(Dimethylamino)pyridin-3-yl)boronic acid can be used to label cell surface carbohydrates or to modify proteins that have been glycosylated. This is particularly useful in research focused on cell surface markers and protein targeting .
Separation Technologies
In the field of separation technologies, boronic acids are employed for their selective binding properties(5-(Dimethylamino)pyridin-3-yl)boronic acid can be used in chromatography and electrophoresis to separate molecules based on their diol content, which is especially useful for the purification of glycoproteins and other biologically relevant molecules .
Therapeutics Development
Boronic acids have therapeutic potential due to their biochemical interactions. (5-(Dimethylamino)pyridin-3-yl)boronic acid has been explored for its use in the development of enzyme inhibitors, particularly those that target enzymes involved in carbohydrate metabolism. It also holds promise for the creation of new drugs that can interact with cell surface carbohydrates .
Polymer Science
In polymer science, (5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a building block for creating polymers with specific functionalities. These polymers can be designed to respond to the presence of diols, which allows for the creation of smart materials that can change their properties in response to environmental stimuli .
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of boronic acids in organic chemistry is in Suzuki-Miyaura cross-coupling reactions(5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a reagent in these reactions to create carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
The primary target of 5-(Dimethylamino)pyridin-3-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Safety and Hazards
“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
Boronic acids and their derivatives, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, continue to be of great interest in the field of organic synthesis. Their use in Suzuki-Miyaura cross-coupling reactions has been extensively studied, and ongoing research aims to further understand their properties and potential applications .
properties
IUPAC Name |
[5-(dimethylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONOLKVBZTVRBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725463 |
Source
|
Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Dimethylamino)pyridin-3-yl)boronic acid | |
CAS RN |
1018680-09-5 |
Source
|
Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.